2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
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Overview
Description
2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes both amide and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Hydroxyphenyl Group: This can be achieved through a substitution reaction where a hydroxyphenyl group is introduced to the intermediate compound.
Formation of the Oxobutanoic Acid Moiety: This step involves the formation of the oxobutanoic acid structure through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function and signaling pathways.
Influence on Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid: shares similarities with other compounds that have amide and amino groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-acetamido-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-6(15)14-8(12(18)19)5-10(17)7-3-2-4-9(16)11(7)13/h2-4,8,16H,5,13H2,1H3,(H,14,15)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKHTBMQFFREL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)C1=C(C(=CC=C1)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928290 |
Source
|
Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13384-36-6 |
Source
|
Record name | N-Acetyl-3-hydroxykynurenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013384366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-3-hydroxyphenyl)-2-[(1-hydroxyethylidene)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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